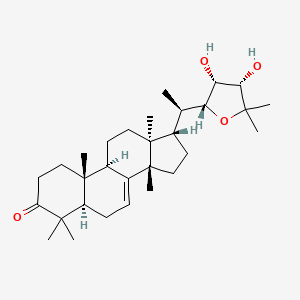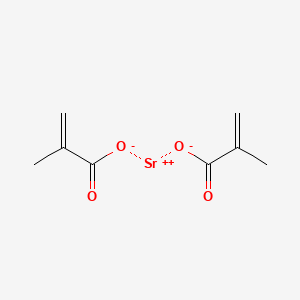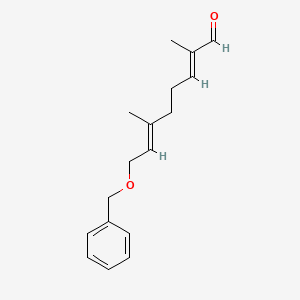
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal is an organic compound characterized by its unique structure, which includes two double bonds in the E configuration, two methyl groups, and a benzyloxy group attached to an octadienal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal typically involves the reaction of appropriate aldehydes and alcohols under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties
作用机制
The mechanism by which (2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its structure. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
(2E,6E)-2,6-Dimethyl-8-(benzyloxy)-2,6-octadienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2E,6E)-2,6-Dimethyl-8-(benzyloxy)-2,6-octadienol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
Its aldehyde group makes it particularly versatile in synthetic chemistry, allowing for a wide range of chemical transformations .
属性
CAS 编号 |
117010-63-6 |
|---|---|
分子式 |
C₁₇H₂₂O₂ |
分子量 |
258.36 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



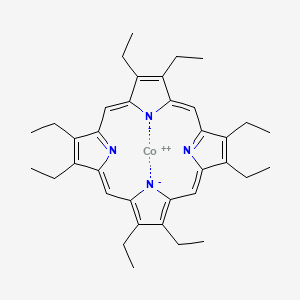

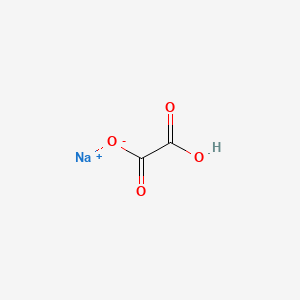
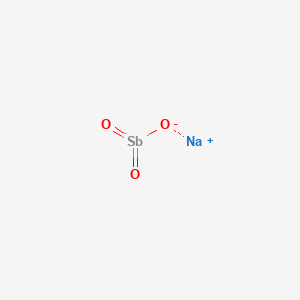
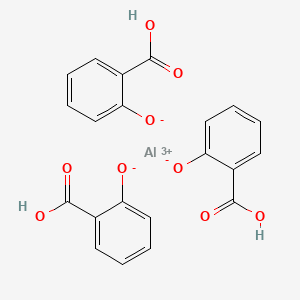
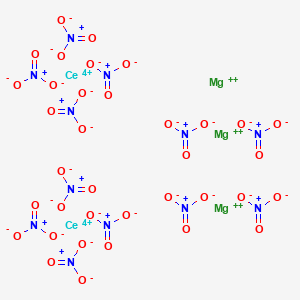
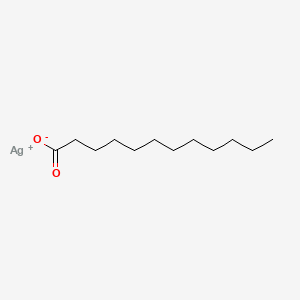
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

